

¹H NMR and ¹³C NMR spectroscopic data for 3-(Nitromethyl)cyclopentanone

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Compound of Interest

Compound Name: 3-(Nitromethyl)cyclopentanone

Cat. No.: B1314815

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Spectroscopic Data for 3-(Nitromethyl)cyclopentanone Remains Elusive

A comprehensive search for publicly available ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for **3-(Nitromethyl)cyclopentanone** has yielded no specific experimental spectra. Despite targeted inquiries across scientific databases and chemical supplier listings, including searches using its CAS number (81266-47-9), the detailed NMR characterization required for an in-depth technical guide is not accessible in the public domain.

While general chemical information for **3-(Nitromethyl)cyclopentanone**, such as its molecular formula (C₆H₉NO₃) and molecular weight, is available, the specific chemical shifts (δ), coupling constants (J), and signal multiplicities for its proton (¹H) and carbon-13 (¹³C) nuclei are not documented in readily available sources. This absence of primary spectral data precludes the creation of a detailed technical guide that meets the requirements of researchers, scientists, and drug development professionals.

The requested in-depth guide, intended to feature structured data tables, detailed experimental protocols, and visualizations of signaling pathways, is contingent on the availability of this foundational spectroscopic information. Without access to the raw or processed NMR data, any attempt to generate such a guide would be speculative and would not meet the standards of a technical whitepaper for a scientific audience.

It is possible that the NMR data for **3-(Nitromethyl)cyclopentanone** exists within proprietary databases of chemical manufacturers or in unpublished academic research. Researchers requiring this specific information may need to resort to direct synthesis and characterization of the compound to obtain the necessary NMR spectra.

For illustrative purposes, a hypothetical workflow for acquiring and presenting such data, had it been available, is outlined below.

Hypothetical Experimental Protocol

NMR Spectroscopy:

A sample of **3-(Nitromethyl)cyclopentanone** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard.

- ^1H NMR Spectroscopy: The ^1H NMR spectrum would be acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion. Key parameters to be recorded would include the spectral width, number of scans, acquisition time, and relaxation delay.
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum would be recorded on the same instrument, typically at a frequency of 100 MHz or higher. Proton decoupling techniques would be employed to simplify the spectrum to single lines for each unique carbon atom.

Hypothetical Data Presentation

The acquired data would be processed and presented in tabular format as shown below.

Table 1: Hypothetical ^1H NMR Data for **3-(Nitromethyl)cyclopentanone**

Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
H-a	Value	e.g., dd	Values	1H	CH-NO ₂
H-b	Value	e.g., m	2H	CH ₂	
...

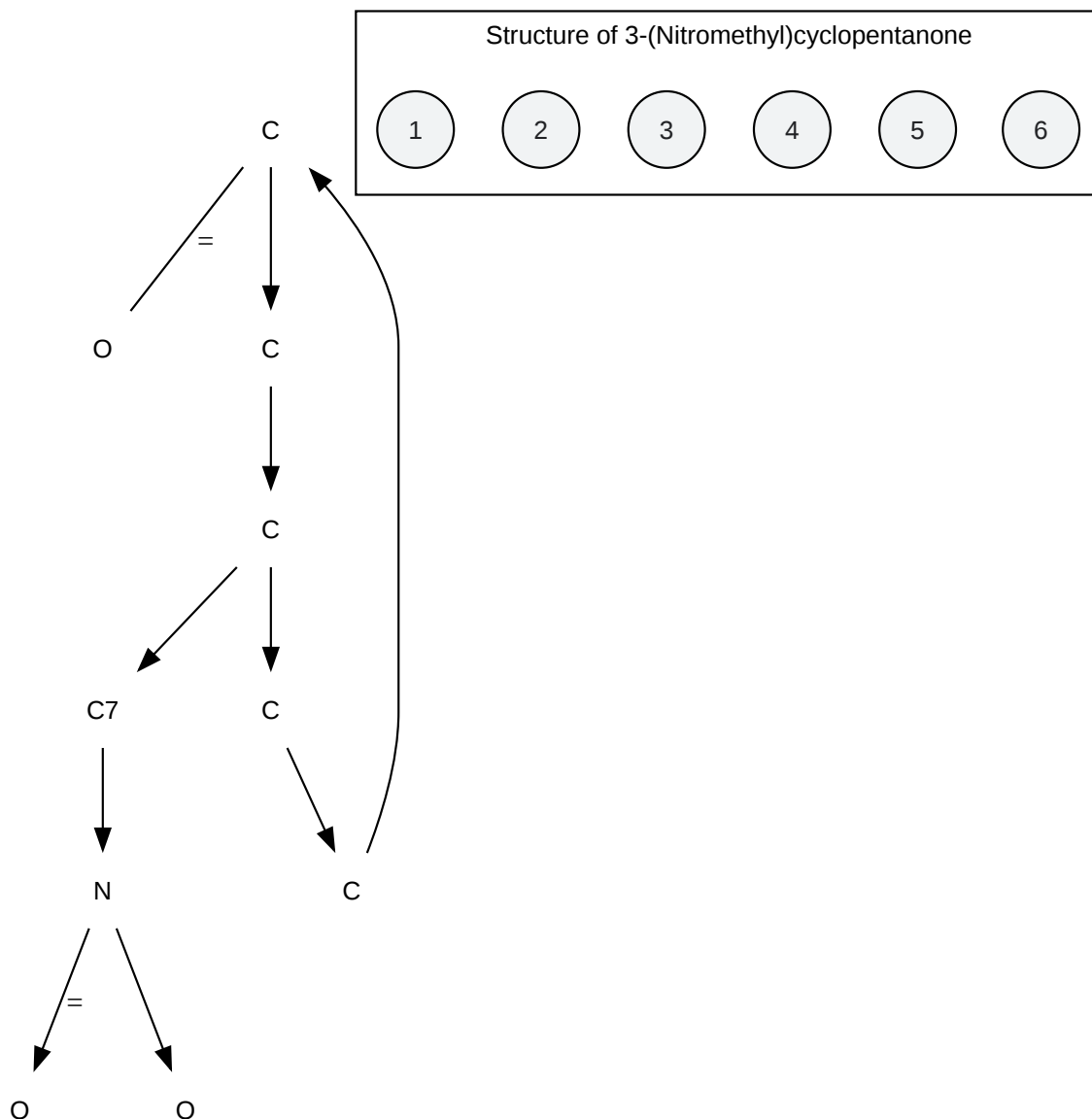
Table 2: Hypothetical ¹³C NMR Data for **3-(Nitromethyl)cyclopentanone**

Signal	Chemical Shift (δ , ppm)	Assignment
C-1	Value (e.g., >200)	C=O
C-2	Value	CH ₂
C-3	Value	CH-CH ₂ NO ₂
...

Visualization of Molecular Structure

A diagram of the molecular structure with atom numbering corresponding to the hypothetical NMR assignments would be essential for clarity.

Structure of 3-(Nitromethyl)cyclopentanone

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Caption: Molecular structure of **3-(Nitromethyl)cyclopentanone**.

In conclusion, while the framework for a comprehensive technical guide on the NMR spectroscopic data of **3-(Nitromethyl)cyclopentanone** can be established, the core

quantitative data remains unavailable in the public domain, preventing the completion of the requested document.

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